1-N,4-Dimethylbenzene-1,2-diamine hydrochloride
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Overview
Description
1-N,4-Dimethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2·HCl. It is a derivative of benzene, featuring two methyl groups and two amine groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N,4-Dimethylbenzene-1,2-diamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of phenol to produce nitrophenol, followed by the reduction of nitrophenol to yield the target compound . The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-N,4-Dimethylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-N,4-Dimethylbenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N,4-Dimethylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in redox reactions and other biochemical processes. The compound’s amine groups allow it to form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2-benzenediamine: Similar structure but with only one methyl group.
3,4-diaminotoluene: Another derivative with different positioning of amine groups.
Uniqueness
1-N,4-Dimethylbenzene-1,2-diamine hydrochloride is unique due to its specific arrangement of methyl and amine groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where precise chemical behavior is required.
Properties
IUPAC Name |
1-N,4-dimethylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5,10H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYBZHVLPBXODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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